![molecular formula C46H51N3O3 B296034 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMB is a benzamide derivative that has been shown to possess significant biological activity, making it a promising candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus.
実験室実験の利点と制限
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also possesses significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, this compound also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not yet been extensively studied for its potential side effects and toxicity.
将来の方向性
There are several future directions for research on 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. One area of research is the development of new drugs and therapies based on this compound. This compound has shown significant potential for the treatment of various diseases, including cancer and viral infections. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular mechanisms underlying the biological activity of this compound could lead to the development of more effective drugs and therapies. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
合成法
The synthesis of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide involves the reaction between 2-(2-aminoethyl)phenol and 2-bromo-N,N-diisopropyl-4-methylbenzamide. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to possess significant biological activity, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation.
特性
分子式 |
C46H51N3O3 |
|---|---|
分子量 |
693.9 g/mol |
IUPAC名 |
6-[(2S)-2-[benzoyl(methyl)amino]-2-phenylethyl]-2-[(2R)-2-[benzoyl(methyl)amino]-2-phenylethyl]-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C46H51N3O3/c1-32(2)49(33(3)4)46(52)43-39(30-41(35-20-12-8-13-21-35)47(6)44(50)37-24-16-10-17-25-37)28-34(5)29-40(43)31-42(36-22-14-9-15-23-36)48(7)45(51)38-26-18-11-19-27-38/h8-29,32-33,41-42H,30-31H2,1-7H3/t41-,42+ |
InChIキー |
DXDVQJYTERMIOC-ZRKBJOGQSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C[C@H](C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)C[C@@H](C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
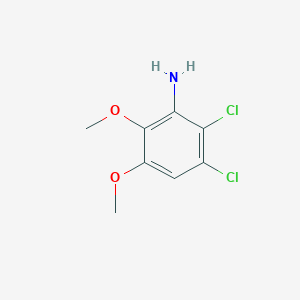
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)

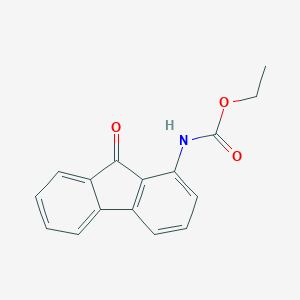
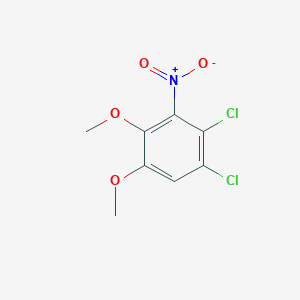
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
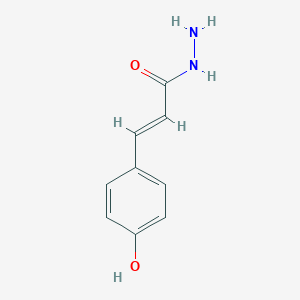

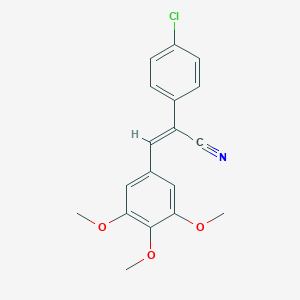
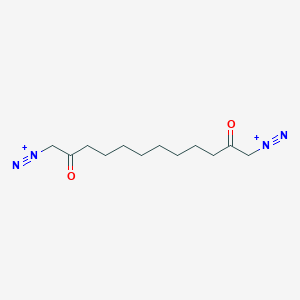
![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
